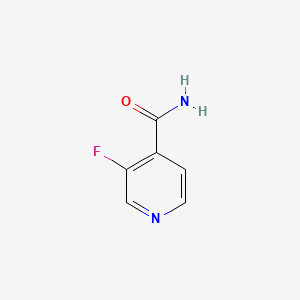

3-Fluoroisonicotinamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoropyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O/c7-5-3-9-2-1-4(5)6(8)10/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQQYZZSIXIFCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30663804 | |

| Record name | 3-Fluoropyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152126-30-2 | |

| Record name | 3-Fluoropyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoropyridine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Fluoroisonicotinamide: A Comprehensive Technical Guide

CAS Number: 152126-30-2

This technical guide provides an in-depth overview of 3-Fluoroisonicotinamide, a fluorinated pyridine derivative of interest to researchers, scientists, and professionals in drug development. This document compiles available data on its chemical and physical properties, synthesis, reactivity, and potential biological significance, presented in a structured format for ease of reference and comparison.

Chemical and Physical Properties

| Property | Value | Source/Notes |

| CAS Number | 152126-30-2 | [1] |

| Molecular Formula | C₆H₅FN₂O | [1] |

| Molecular Weight | 140.12 g/mol | [1] |

| Melting Point | Not available | Data for the related compound 5-Fluoronicotinamide is 174-176 °C. Data for Nicotinamide is 128-131 °C. |

| Boiling Point | Not available | - |

| Solubility | Not available | Data for the related compound 5-Fluoronicotinamide indicates slight solubility in DMSO and Methanol. |

Synthesis

A plausible and common synthetic route to this compound involves the amidation of its corresponding carboxylic acid precursor, 3-fluoroisonicotinic acid (CAS RN: 393-53-3). This transformation is a standard organic chemistry reaction.

Experimental Protocol: Amidation of 3-Fluoroisonicotinic Acid

While a specific protocol for this compound is not detailed in the available literature, a general procedure for the amidation of a carboxylic acid is as follows:

-

Activation of the Carboxylic Acid: 3-Fluoroisonicotinic acid is first converted to a more reactive species, such as an acyl chloride or an activated ester. This can be achieved using reagents like thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., DCC or EDC) in an appropriate aprotic solvent.

-

Reaction with Ammonia: The activated carboxylic acid derivative is then reacted with a source of ammonia, such as aqueous ammonia or ammonia gas bubbled through the reaction mixture, to form the primary amide, this compound.

-

Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove any unreacted reagents and byproducts. The crude product can be purified by recrystallization or column chromatography to yield the pure this compound.

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Caption: General synthesis pathway for this compound.

Reactivity

The reactivity of this compound is influenced by the electron-withdrawing nature of the fluorine atom and the pyridine ring. The fluorine atom at the 3-position makes the pyridine ring electron-deficient, which can affect its susceptibility to nucleophilic aromatic substitution reactions.[2][3] The amide functional group can undergo hydrolysis under acidic or basic conditions to yield 3-fluoroisonicotinic acid.

Biological Activity

The biological profile of this compound is not extensively documented in publicly accessible research. However, the broader class of substituted isonicotinamides has been investigated for various biological activities. For instance, some derivatives of isoniazid (isonicotinic acid hydrazide) have shown antibacterial and anti-mycobacterial properties.[4][5] It is plausible that the introduction of a fluorine atom could modulate the biological activity, potency, and metabolic stability of the parent isonicotinamide scaffold. Further research, including enzyme inhibition assays, receptor binding studies, and cellular assays, is required to elucidate the specific biological functions of this compound.

Caption: Potential areas for biological investigation.

Signaling Pathways

Currently, there is no specific information linking this compound to any particular signaling pathways. Given that related compounds like nicotinamide can influence cellular processes by affecting enzymes such as sirtuins, it is conceivable that this compound could interact with cellular signaling cascades.[6] However, this remains a subject for future investigation.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. The presence of the fluorine atom is known to impart unique properties to organic molecules, and its effect on the isonicotinamide scaffold warrants detailed biological evaluation. This technical guide serves as a foundational resource, summarizing the current knowledge and highlighting areas where further research is needed to fully characterize this compound and unlock its potential applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of inhibition of the human sirtuin enzyme SIRT3 by nicotinamide: computational and experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Fluoroisonicotinamide: Unraveling the Mechanism of Action in Biological Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Status: Information Not Currently Available in Public Domain

Executive Summary

This document serves to address the inquiry into the mechanism of action of 3-Fluoroisonicotinamide. Despite a comprehensive search of publicly available scientific literature and databases, no specific information regarding the biological activity, cellular targets, or mechanism of action of this compound could be identified. This suggests that this compound may be a novel chemical entity, a compound under early-stage investigation with data not yet in the public domain, or a proprietary molecule.

Introduction

The exploration of novel small molecules is a cornerstone of modern drug discovery and chemical biology. Understanding the precise mechanism by which a compound exerts its effects within a biological system is paramount for its development as a therapeutic agent or a research tool. This guide was intended to provide a detailed technical overview of the mechanism of action of this compound, targeting an audience of researchers, scientists, and drug development professionals. However, the absence of available data precludes such an analysis at this time.

Putative Areas of Investigation (Hypothetical)

While no concrete data exists for this compound, its structural motifs can offer clues for potential, albeit hypothetical, areas of investigation. The isonicotinamide scaffold is a well-known pharmacophore present in numerous biologically active compounds. For instance, isoniazid, an isonicotinamide derivative, is a frontline antitubercular drug that inhibits mycolic acid synthesis. The introduction of a fluorine atom can significantly alter the electronic properties, metabolic stability, and binding affinity of a molecule.

Should research on this compound become available, key areas of investigation to elucidate its mechanism of action would likely include:

-

Enzyme Inhibition Assays: Screening against a panel of relevant enzymes, particularly those involved in metabolic pathways or signaling cascades where isonicotinamide analogs have shown activity.

-

Cellular Target Identification: Utilizing techniques such as affinity chromatography, chemical proteomics, or genetic screening to identify the specific protein(s) with which this compound interacts.

-

Signaling Pathway Analysis: Investigating the downstream effects of compound treatment on key cellular signaling pathways using methods like Western blotting, reporter assays, or transcriptomic analysis.

Hypothetical Experimental Workflow

To determine the mechanism of action of a novel compound like this compound, a structured experimental workflow would be essential.

Caption: A hypothetical workflow for elucidating the mechanism of action.

Conclusion

At present, a comprehensive technical guide on the mechanism of action of this compound cannot be provided due to the lack of available information in the public domain. The scientific community awaits the publication of research on this compound to understand its potential biological activities and therapeutic applications. As new data emerges, this guide will be updated to reflect the current state of knowledge. Researchers interested in this molecule are encouraged to monitor scientific literature and patent databases for future disclosures.

Potential Biological Targets of 3-Fluoroisonicotinamide: An In-depth Technical Guide

Introduction to 3-Fluoroisonicotinamide and the Significance of Fluorination

This compound is a fluorinated derivative of isonicotinamide, the amide of isonicotinic acid (pyridine-4-carboxylic acid). The strategic placement of a fluorine atom on the pyridine ring is a common medicinal chemistry strategy to modulate a compound's biological activity. Fluorine's high electronegativity and small size can alter the electronic distribution, pKa, and conformation of the molecule, leading to improved interactions with biological targets and enhanced metabolic stability.[1][2][3] This guide explores the potential biological targets of this compound based on the established pharmacology of its structural analogs.

Potential Biological Targets Based on Isonicotinic Acid Derivatives

Isonicotinic acid and its derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory effects. These activities suggest that this compound may also interact with similar targets.

Inflammatory Pathway Enzymes and Reactive Oxygen Species (ROS)

Isonicotinic acid derivatives have demonstrated potent anti-inflammatory properties by inhibiting the overproduction of Reactive Oxygen Species (ROS).[4] This suggests that this compound could be a potential inhibitor of enzymes involved in ROS generation, such as myeloperoxidase (MPO).

Caption: Hypothesized Inhibition of ROS Production.

Other Potential Enzyme Targets

Derivatives of isonicotinic acid have been patented for their inhibitory activity against a variety of enzymes.[4] This suggests a broad range of potential targets for this compound.

Table 1: Potential Enzyme Targets of this compound Based on Isonicotinic Acid Derivatives

| Enzyme Target | Potential Therapeutic Area | Reference |

| Myeloperoxidase (MPO) | Inflammation | [4] |

| Urease | H. pylori infection | [4] |

| Acetylcholinesterase | Alzheimer's Disease | [4] |

| Cyclooxygenase-2 (COX-2) | Inflammation, Pain | [4] |

| Bcr-Abl Tyrosine Kinase | Chronic Myeloid Leukemia | [4] |

| Histone Demethylase | Cancer | [4] |

Potential Biological Targets Based on Nicotinamide Derivatives

Nicotinamide, an isomer of isonicotinamide, and its derivatives are known to interact with several key enzymes involved in cancer and inflammation, providing further insight into the potential targets of this compound.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Nicotinamide derivatives have been designed and synthesized as inhibitors of VEGFR-2, a key regulator of angiogenesis, which is crucial for tumor growth and metastasis.[5][6] The inhibitory activity of these compounds against VEGFR-2 suggests that this compound might also possess anti-angiogenic properties.

Caption: Potential VEGFR-2 Inhibition Pathway.

Table 2: VEGFR-2 Inhibitory Activity of Nicotinamide Derivatives

| Compound | IC50 (nM) | Reference |

| Sorafenib (Reference) | 53.65 | [5] |

| Compound 10 | 145.1 | [5] |

| Compound 11 | 86.60 | [5] |

| Compound 6 | 291.9 | [5] |

| Compound 7 | 250.2 | [5] |

Immunomodulatory Targets: TNF-α and IL-6

Certain nicotinamide derivatives have demonstrated immunomodulatory effects by reducing the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5][6] This suggests that this compound could have potential applications in inflammatory and autoimmune diseases.

Caption: Hypothesized Immunomodulatory Effect.

Table 3: Reduction of Pro-inflammatory Cytokines by Nicotinamide Derivatives

| Compound | TNF-α Reduction (%) | IL-6 Reduction (%) | Reference |

| Dexamethasone (Reference) | 82.4 | 93.1 | [5] |

| Compound 7 | 81.6 | 88.4 | [5] |

| Compound 10 | 84.5 | 60.9 | [5] |

Nicotinamide N-Methyltransferase (NNMT)

Nicotinamide N-methyltransferase (NNMT) is an enzyme that catalyzes the methylation of nicotinamide and has been implicated in various diseases. Inhibitors of NNMT have been developed based on the structure of nicotinamide, suggesting that this compound could also be an inhibitor of this enzyme.[7]

Experimental Protocols

The following are representative experimental protocols for assays that could be used to evaluate the activity of this compound against the potential targets discussed above.

In Vitro VEGFR-2 Enzyme Inhibition Assay

Caption: VEGFR-2 Inhibition Assay Workflow.

Methodology:

-

Assay Principle: The assay measures the kinase activity of VEGFR-2 by quantifying the amount of ADP produced from the phosphorylation of a substrate by the enzyme.

-

Reagents: Recombinant human VEGFR-2, Poly(Glu, Tyr) 4:1 substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), and test compound.

-

Procedure:

-

A reaction mixture containing VEGFR-2, substrate, and the test compound (at various concentrations) in a kinase buffer is prepared.

-

The reaction is initiated by the addition of ATP.

-

The mixture is incubated at room temperature for a specified time (e.g., 60 minutes).

-

The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

The Kinase Detection Reagent is then added to convert the produced ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.

-

The luminescence is measured using a plate reader.

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Assay for TNF-α and IL-6 Production

Methodology:

-

Cell Line: A suitable immune cell line, such as RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs), is used.

-

Procedure:

-

Cells are seeded in a multi-well plate and allowed to adhere.

-

The cells are then pre-treated with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

Inflammation is induced by adding an inflammatory stimulus like lipopolysaccharide (LPS).

-

After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

-

Cytokine Measurement: The concentrations of TNF-α and IL-6 in the supernatant are quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The percentage of reduction in cytokine production is calculated for each concentration of the test compound, and the IC50 value is determined.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural similarity of this compound to biologically active isonicotinic acid and nicotinamide derivatives provides a strong rationale for investigating its potential as a modulator of key biological targets involved in inflammation, angiogenesis, and cancer. The fluorine substituent is likely to enhance its pharmacological properties.

Future research should focus on the synthesis and in vitro screening of this compound against the panel of potential targets identified in this guide. Promising initial findings would warrant further investigation into its mechanism of action, cellular activity, and ultimately, its in vivo efficacy in relevant disease models. This systematic approach will be crucial in unlocking the therapeutic potential of this intriguing fluorinated molecule.

References

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Analysis of 3-Fluoroisonicotinamide: A Technical Guide to Modeling Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies employed to elucidate the molecular interactions of 3-Fluoroisonicotinamide, a synthetic compound of interest in medicinal chemistry. In the absence of extensive experimental data for this specific molecule, this document outlines a robust and systematic computational workflow, from initial target identification to detailed binding analysis and pharmacokinetic profiling. This guide is intended to serve as a practical roadmap for researchers initiating computational studies on novel small molecules, providing detailed hypothetical protocols and data interpretation frameworks. By leveraging a suite of computational tools, including reverse docking, pharmacophore modeling, molecular docking, molecular dynamics simulations, and ADMET prediction, we can construct a detailed theoretical profile of this compound's potential biological activity and suitability as a drug candidate.

Introduction to In Silico Drug Discovery

In silico drug discovery utilizes computational methods to identify and optimize potential drug candidates, significantly accelerating the preclinical research phase.[1][2] These approaches are broadly categorized into ligand-based and structure-based methods.[3] Ligand-based methods rely on the knowledge of molecules that are active for a particular target, while structure-based methods require the three-dimensional structure of the biological target.[4] For a novel compound like this compound, where target information may be scarce, a comprehensive in silico evaluation typically begins with target identification.

Target Identification and Validation

The initial and most critical step is to identify the potential biological targets of this compound. This can be achieved through a combination of computational techniques that predict interactions based on the ligand's structure and chemical properties.[5][6]

Reverse Docking

Reverse docking is a computational technique where a single ligand is screened against a large library of protein structures to identify potential binding targets.[7] This method is particularly useful when the biological target of a small molecule is unknown.

Experimental Protocol: Reverse Docking

-

Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a suitable force field (e.g., MMFF94).

-

Target Database Preparation: A curated database of 3D protein structures is prepared. This can include the entire Protein Data Bank (PDB) or a subset of druggable human proteins.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to predict the binding pose and affinity of this compound to each protein in the database.[8]

-

Hit Prioritization: The results are ranked based on the predicted binding energy.[8] Proteins with the highest predicted affinities are considered potential targets and are selected for further investigation.

Pharmacophore Modeling and Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity.[3][9][10][11] A pharmacophore model of this compound can be used to screen databases of known protein binding sites to find potential targets.

Experimental Protocol: Pharmacophore-Based Target Identification

-

Pharmacophore Feature Identification: Key chemical features of this compound (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) are identified.

-

3D Pharmacophore Model Generation: A 3D arrangement of these features is generated.

-

Database Screening: The generated pharmacophore model is used to screen a database of protein structures (e.g., PDB) to identify proteins with binding sites that complement the pharmacophore.

-

Target Ranking: Targets are ranked based on how well their binding sites match the pharmacophore model.

Hypothetical Target Identification Results for this compound

For the purpose of this guide, let us assume the following hypothetical high-ranking potential targets were identified for this compound through the above methods.

| Target Protein | Method of Identification | Predicted Binding Affinity (kcal/mol) - Reverse Docking | Pharmacophore Fit Score |

| Kinase X | Reverse Docking, Pharmacophore | -8.5 | 0.89 |

| Protease Y | Reverse Docking | -7.9 | 0.75 |

| GPCR Z | Pharmacophore Screening | -7.2 | 0.92 |

Detailed Interaction Analysis: Molecular Docking

Once potential targets are identified, molecular docking is employed to predict the precise binding mode and affinity of this compound within the active site of the target protein.[4][12] This provides insights into the specific amino acid residues involved in the interaction.

Experimental Protocol: Molecular Docking

-

Receptor and Ligand Preparation: The 3D structure of the target protein (e.g., Kinase X) is obtained from the PDB and prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The this compound structure is also prepared.[13][14]

-

Binding Site Definition: The active site of the protein is defined, often based on the location of a co-crystallized ligand or through binding pocket prediction algorithms.[15][16]

-

Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to generate a series of possible binding poses of the ligand within the active site.[17]

-

Scoring and Analysis: The generated poses are ranked using a scoring function that estimates the binding free energy. The top-ranked pose is analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).

Hypothetical Molecular Docking Results for this compound with Kinase X

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | LYS76, GLU91, LEU130, PHE147 |

| Hydrogen Bonds | LYS76 (2.8 Å), GLU91 (3.1 Å) |

| Hydrophobic Interactions | LEU130, PHE147 |

| Pi-Stacking Interactions | PHE147 |

Simulating the Dynamic Interaction: Molecular Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time.[18][19][20] MD simulations can assess the stability of the predicted binding pose and provide a more accurate estimation of the binding free energy.[21]

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup: The top-ranked docked complex of this compound and the target protein is placed in a simulation box filled with explicit solvent (water molecules) and ions to mimic physiological conditions.[22]

-

Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to atmospheric pressure. This is typically done in two steps: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

-

Production Run: A long-duration MD simulation (e.g., 100 ns or more) is performed to sample the conformational space of the protein-ligand complex.[23]

-

Trajectory Analysis: The resulting trajectory is analyzed to calculate various parameters such as Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and binding free energy calculations (e.g., MM/PBSA or MM/GBSA).[24]

Hypothetical Molecular Dynamics Simulation Results

| Parameter | Value | Interpretation |

| Average RMSD of Ligand | 1.5 Å | Stable binding within the active site |

| Key Residue RMSF | Low for LYS76, GLU91 | Indicates stable interactions with these residues |

| Binding Free Energy (MM/GBSA) | -45.5 kcal/mol | Favorable binding |

Predicting Pharmacokinetic Properties: In Silico ADMET

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for its development as a drug.[25] Numerous in silico tools are available to predict these properties based on the molecule's structure.[26][27][28][29]

Experimental Protocol: In Silico ADMET Prediction

-

Input: The chemical structure of this compound (in SMILES or SDF format) is submitted to an ADMET prediction server or software (e.g., SwissADME, ADMETlab 2.0, pkCSM).

-

Property Calculation: The software calculates a range of physicochemical and pharmacokinetic properties.

-

Toxicity Prediction: Potential toxicities, such as mutagenicity and cardiotoxicity, are predicted.

-

Analysis: The predicted properties are evaluated against established criteria for drug-likeness (e.g., Lipinski's rule of five).

Hypothetical ADMET Profile for this compound

| Property | Predicted Value | Assessment |

| Molecular Weight | 140.12 g/mol | Favorable |

| LogP | 1.2 | Optimal |

| Hydrogen Bond Donors | 1 | Favorable |

| Hydrogen Bond Acceptors | 2 | Favorable |

| Lipinski's Rule of Five | 0 violations | Drug-like |

| Human Intestinal Absorption | High | Good oral bioavailability |

| Blood-Brain Barrier Permeation | Yes | Potential for CNS activity |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| AMES Toxicity | Non-mutagenic | Safe |

Visualizing In Silico Workflows and Pathways

Overall In Silico Workflow

Caption: A generalized workflow for the in silico analysis of a small molecule.

Molecular Docking Protocol

Caption: A flowchart outlining the key steps in a molecular docking experiment.

Molecular Dynamics Simulation Workflow

Caption: The sequential stages of a typical molecular dynamics simulation.

Hypothetical Signaling Pathway for Kinase X

Caption: A diagram illustrating the hypothetical inhibition of the Kinase X signaling pathway.

Conclusion

This technical guide has outlined a comprehensive in silico strategy for characterizing the molecular interactions and potential therapeutic profile of this compound. By systematically applying a suite of computational methods, from target identification to detailed binding analysis and ADMET prediction, a wealth of information can be generated to guide further experimental validation. The presented protocols and hypothetical data serve as a template for researchers to design and interpret their own computational studies on novel small molecules, ultimately facilitating a more efficient and informed drug discovery process.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. australiansciencejournals.com [australiansciencejournals.com]

- 3. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Silico Drug Target Identification | MtoZ Biolabs [mtoz-biolabs.com]

- 6. mdpi.com [mdpi.com]

- 7. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 8. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacophore modeling | PDF [slideshare.net]

- 11. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 12. Docking (molecular) - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Molecular Docking - An easy protocol [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. Exploring the computational methods for protein-ligand binding site prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hilarispublisher.com [hilarispublisher.com]

- 18. m.youtube.com [m.youtube.com]

- 19. bioinformaticsreview.com [bioinformaticsreview.com]

- 20. compchems.com [compchems.com]

- 21. Calculation of binding free energies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. MD with GROMACS for SMALL molecules — Group of Characterization of Materials. GCM — UPC. Universitat Politècnica de Catalunya [gcm.upc.edu]

- 23. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Understanding the impact of binding free energy and kinetics calculations in modern drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 25. drugpatentwatch.com [drugpatentwatch.com]

- 26. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. ADMET-AI [admet.ai.greenstonebio.com]

- 28. ayushcoe.in [ayushcoe.in]

- 29. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

The Ascendant Trajectory of 3-Fluoroisonicotinamide Derivatives in Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. Among the myriad of fluorinated heterocycles, 3-fluoroisonicotinamide derivatives are emerging as a promising class of compounds with diverse and potent biological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols for these valuable derivatives, tailored for researchers, scientists, and professionals engaged in drug development.

Synthesis of this compound Derivatives: A Convergent Approach

The synthesis of this compound derivatives typically commences from the readily available starting material, 3-fluoroisonicotinic acid. The general synthetic strategy involves the activation of the carboxylic acid moiety followed by amidation with a diverse range of primary or secondary amines.

A common and effective method for activating 3-fluoroisonicotinic acid is its conversion to the corresponding acid chloride. This is often achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-fluoroisonicotinoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with various amines to furnish the desired this compound derivatives. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrogen chloride gas generated during the reaction.

Alternatively, peptide coupling reagents can be employed for the direct amidation of 3-fluoroisonicotinic acid. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent such as N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) facilitate the formation of an active ester intermediate, which then reacts with the amine to yield the final amide product. This method is particularly useful for sensitive substrates and often proceeds under mild reaction conditions with high yields.

Below is a generalized workflow for the synthesis of this compound derivatives.

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a wide spectrum of biological activities, positioning them as attractive candidates for the development of novel therapeutics in various disease areas.

Anticancer Activity

A significant area of investigation for this compound derivatives is their potential as anticancer agents. The incorporation of the 3-fluoropyridine moiety can enhance binding affinity to target proteins and improve pharmacokinetic properties. For instance, certain flavonoid-based amide derivatives incorporating a 3-fluorobenzamide scaffold have shown potent antiproliferative activity against breast cancer cell lines.

| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) |

| 7m | 3-Fluoro-N-(3-(7-(4-fluorophenyl)-3-hydroxy-4-oxo-4H-chromen-2-yl)phenyl)benzamide | MDA-MB-231 | 2.51 ± 0.93[1] |

Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Nicotinamide and isonicotinamide scaffolds are known to be effective hinge-binding motifs for various kinases. The addition of a fluorine atom at the 3-position can modulate the electronic properties of the pyridine ring, potentially enhancing interactions with the kinase active site.

While specific data for this compound derivatives as kinase inhibitors is emerging, related nicotinamide derivatives have shown potent inhibitory activity against several kinases, suggesting a promising avenue for exploration. For example, various substituted N-(pyridin-3-yl)-2-amino-isonicotinamides have been investigated as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors.[2][3]

Antifungal and Antimicrobial Activity

Nicotinamide derivatives have also been explored for their potential as antifungal and antimicrobial agents. The mechanism of action often involves the disruption of essential cellular processes in the pathogens. The introduction of fluorine can enhance the lipophilicity and metabolic stability of these compounds, potentially leading to improved efficacy. Studies on nicotinic acid derivatives have demonstrated promising activity against various fungal and bacterial strains.

The following diagram illustrates a potential signaling pathway that could be targeted by this compound derivatives in the context of cancer, based on the known activities of related compounds targeting the PI3K/AKT pathway.

Experimental Protocols

This section provides a representative experimental protocol for the synthesis of a this compound derivative, based on standard amidation procedures.

General Procedure for the Synthesis of 3-Fluoro-N-aryl-isonicotinamides

Materials:

-

3-Fluoroisonicotinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Appropriate substituted aniline

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Activation of 3-Fluoroisonicotinic Acid: To a solution of 3-fluoroisonicotinic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of dimethylformamide (DMF). Cool the mixture to 0 °C and add thionyl chloride (1.5 eq) dropwise. Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete as monitored by TLC. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-fluoroisonicotinoyl chloride.

-

Amidation Reaction: Dissolve the crude 3-fluoroisonicotinoyl chloride in anhydrous DCM. To this solution, add the substituted aniline (1.1 eq) followed by the dropwise addition of triethylamine (2.0 eq) at 0 °C. Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up and Purification: Upon completion of the reaction, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-fluoro-N-aryl-isonicotinamide derivative.

-

Characterization: Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Conclusion

This compound derivatives represent a versatile and promising scaffold in the field of drug discovery. Their synthesis is readily achievable through established chemical methodologies, allowing for the generation of diverse libraries for biological screening. The demonstrated anticancer, kinase inhibitory, and antimicrobial potential of related compounds underscores the importance of further exploring this chemical space. The strategic placement of the fluorine atom offers a powerful tool to fine-tune the physicochemical and pharmacological properties of these molecules, paving the way for the development of next-generation therapeutics with enhanced efficacy and safety profiles. This guide serves as a foundational resource for researchers dedicated to harnessing the potential of this compound derivatives in their drug discovery endeavors.

References

- 1. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 3-Fluoroisonicotinamide: A Technical Guide

For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth analysis of the spectroscopic data for 3-Fluoroisonicotinamide, a key fluorinated pyridine derivative with significant potential in medicinal chemistry. This document outlines the structural characterization of the compound through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and data visualization.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₅FN₂O, with a molecular weight of 140.12 g/mol . The structural and electronic properties of this compound have been characterized using a suite of spectroscopic techniques. The quantitative data are summarized in the tables below for ease of reference and comparison.

Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data for Methyl 3-Fluoropyridine-4-carboxylate (Precursor)

Note: The following data pertains to the precursor, Methyl 3-Fluoropyridine-4-carboxylate, as a reference for the structural backbone.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 8.68 | d | 4.8 | H-6 |

| 8.54 | d | 4.8 | H-2 | |

| 7.68 | t | 4.8 | H-5 | |

| 3.92 | s | - | -OCH₃ | |

| ¹³C | 164.2 | d | 3.8 | C=O |

| 158.5 | d | 268.0 | C-3 | |

| 152.0 | d | 5.7 | C-6 | |

| 142.1 | d | 25.3 | C-2 | |

| 124.9 | d | 4.8 | C-5 | |

| 123.8 | d | 13.4 | C-4 | |

| 52.8 | s | - | -OCH₃ | |

| ¹⁹F | -119.5 | s | - | F-3 |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Value |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 140 |

| Major Fragments | m/z 124 ([M-NH₂]⁺), 96 ([M-CONH₂]⁺), 69 | |

| IR Spectroscopy | N-H stretch (amide) | 3400-3200 cm⁻¹ (two bands) |

| C=O stretch (amide) | ~1680 cm⁻¹ | |

| C-F stretch | ~1250-1000 cm⁻¹ | |

| Aromatic C=C stretch | ~1600-1450 cm⁻¹ |

Experimental Protocols

The synthesis and characterization of this compound can be achieved through a multi-step process, with the final spectroscopic analysis confirming the structure of the target compound.

Synthesis of this compound

The synthesis of this compound can be adapted from the established synthesis of its precursor, Methyl 3-Fluoropyridine-4-carboxylate[1][2]. The general workflow is outlined below:

-

Nitration: Isonicotinic acid methyl ester is nitrated to yield methyl 3-nitropyridine-4-carboxylate.

-

Nucleophilic Aromatic Substitution: The nitro group of methyl 3-nitropyridine-4-carboxylate is replaced by a fluoride anion through nucleophilic aromatic substitution to give methyl 3-fluoropyridine-4-carboxylate[1][2].

-

Amidation: The methyl ester of methyl 3-fluoropyridine-4-carboxylate is then converted to the primary amide, this compound, through reaction with ammonia.

Spectroscopic Analysis

The following protocols are standard procedures for the spectroscopic characterization of this compound.

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 300 or 500 MHz NMR spectrometer.

-

¹H NMR: Standard parameters are used to acquire the proton NMR spectrum.

-

¹³C NMR: Proton-decoupled ¹³C NMR spectra are obtained to determine the chemical shifts of the carbon atoms.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is acquired to confirm the presence and chemical environment of the fluorine atom.

-

Sample Preparation: A small amount of the solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Data Acquisition: The IR spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Instrumentation: Electron Ionization (EI) mass spectra are obtained using a mass spectrometer with a direct insertion probe or coupled to a gas chromatograph.

-

Analysis: The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured to determine the molecular weight and fragmentation pattern.

Logical Relationships in Spectroscopic Analysis

The process of identifying an unknown compound through spectroscopy involves a logical workflow where data from different techniques are integrated to deduce the final structure.

References

A Guide to the Crystallographic and Solid-State Characterization of 3-Fluoroisonicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the comprehensive methodology for the crystallographic and solid-state structural analysis of 3-Fluoroisonicotinamide, a key fluorinated pyridine derivative with significant interest in medicinal chemistry and drug development. While a public crystal structure for this compound is not available in the Cambridge Structural Database (CSD) as of the date of this publication, this document provides a detailed framework for its characterization. The guide covers essential experimental protocols, from single-crystal growth to advanced spectroscopic analysis, and establishes a blueprint for data acquisition and interpretation. The described workflows are designed to furnish a complete structural understanding, crucial for polymorphism screening, formulation development, and rational drug design.

Introduction

This compound is a fluorinated derivative of isonicotinamide, the amide of isonicotinic acid (pyridine-4-carboxylic acid). The introduction of a fluorine atom at the 3-position of the pyridine ring can significantly alter the molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and intermolecular interactions. These modifications are of paramount importance in the field of drug discovery, where precise control over a molecule's solid-state properties can dictate its bioavailability, stability, and efficacy.

A thorough understanding of the three-dimensional atomic arrangement in the solid state is fundamental. X-ray crystallography provides unambiguous determination of molecular structure and packing, revealing details about conformation, bond lengths, bond angles, and non-covalent interactions such as hydrogen bonding.[1][2] This information is critical for structure-activity relationship (SAR) studies and for understanding how the molecule interacts with biological targets.[3]

Furthermore, characterization of the bulk material using techniques like Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Raman Spectroscopy is essential to identify crystalline phases, assess purity, and detect polymorphism.[4][5] This guide details the standard experimental workflows for achieving a comprehensive solid-state characterization of this compound.

Hypothetical Crystallographic Data Presentation

Should the crystal structure of this compound be determined, the resulting data would be presented in a structured format for clarity and comparative analysis. The following tables exemplify how such data would be organized.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value (Hypothetical) |

| Empirical formula | C₆H₅FN₂O |

| Formula weight | 140.12 |

| Temperature | 293(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 7.50(1) Å, α = 90° |

| b = 8.20(2) Å, β = 98.5(1)° | |

| c = 10.10(2) Å, γ = 90° | |

| Volume | 614.1(2) ų |

| Z (molecules per unit cell) | 4 |

| Calculated density | 1.515 Mg/m³ |

| Absorption coefficient | 0.125 mm⁻¹ |

| F(000) | 288 |

| Crystal size | 0.30 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 2800 |

| Independent reflections | 1400 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.050, wR₂ = 0.135 |

| R indices (all data) | R₁ = 0.065, wR₂ = 0.150 |

Table 2: Key Hydrogen Bond Geometry (Å, °) (Hypothetical)

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

| N(2)—H(2A)···N(1)¹ | 0.86 | 2.10 | 2.950(3) | 175.0 |

| N(2)—H(2B)···O(1)¹ | 0.86 | 2.05 | 2.895(3) | 168.0 |

| C(2)—H(2)···F(1)¹ | 0.93 | 2.50 | 3.245(4) | 138.0 |

| Symmetry transformations used to generate equivalent atoms. |

Experimental Protocols

A comprehensive solid-state analysis of this compound involves a multi-technique approach. The following sections detail the standard experimental methodologies.

Single-Crystal Growth

Obtaining high-quality single crystals is the most critical and often the most challenging step in a crystallographic analysis.[1] For a small organic molecule like this compound, several methods can be employed.

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, ethyl acetate, or a mixture).

-

Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

-

Cover the vial with a cap containing small perforations or with parafilm pierced with a needle to allow for slow solvent evaporation.

-

Store the vial in a vibration-free environment at a constant temperature. Crystals should form over several days to weeks.[6]

-

-

Liquid Diffusion:

-

Dissolve the compound in a dense solvent in which it is soluble (e.g., dichloromethane).

-

Carefully layer a less dense "anti-solvent" in which the compound is poorly soluble (e.g., hexane) on top of the solution.[6]

-

The slow diffusion at the interface of the two liquids will gradually decrease the solubility of the compound, promoting crystallization.

-

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline material.[2][3]

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[2][7]

-

Data Collection:

-

The crystal is placed in a modern diffractometer equipped with a focused X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector (e.g., CCD or pixel detector).[1][2]

-

The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

-

A series of diffraction images are collected as the crystal is rotated through various angles.[8] Each image records the positions and intensities of the diffracted X-ray beams.[1]

-

-

Structure Solution and Refinement:

-

The collected data are processed to determine the unit cell parameters and space group.

-

The "phase problem" is solved using direct methods or other algorithms to generate an initial electron density map.[7]

-

An atomic model is built into the electron density map.

-

The model is refined using least-squares methods, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.[1]

-

Powder X-ray Diffraction (PXRD)

PXRD is a rapid, non-destructive technique used to analyze the bulk crystalline properties of a material. It is essential for phase identification, polymorphism screening, and quality control.[4][9]

-

Sample Preparation: A small amount of the polycrystalline sample (typically 10-20 mg) is gently ground to ensure a random orientation of crystallites. The powder is then packed into a sample holder.[10]

-

Data Acquisition:

-

The sample is placed in a powder diffractometer.

-

An X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured by a detector as a function of the diffraction angle (2θ).[11]

-

-

Data Analysis: The resulting diffractogram, a plot of intensity vs. 2θ, serves as a unique "fingerprint" for the crystalline phase. This pattern can be compared to theoretical patterns calculated from single-crystal data or to databases to confirm the identity and purity of the solid form.[9]

Spectroscopic Characterization

Vibrational spectroscopy techniques like FT-IR and Raman are highly sensitive to the local chemical environment and molecular conformation, making them powerful tools for solid-state characterization.[5]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid is simply pressed against a crystal (e.g., diamond).[12]

-

Data Acquisition: The sample is placed in the FT-IR spectrometer, and an infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[13] The resulting spectrum shows absorption bands corresponding to the vibrational modes of the molecule.

-

-

Raman Spectroscopy:

-

Sample Preparation: A small amount of the crystalline powder is placed on a microscope slide. No special preparation is usually needed.

-

Data Acquisition: A laser is focused on the sample. The scattered light is collected and analyzed to produce a Raman spectrum. The spectrum reveals vibrational modes that are "Raman active," which are often complementary to those seen in IR spectroscopy.

-

Analysis: The positions and widths of the Raman bands can provide information on crystallinity, polymorphism, and intermolecular interactions.

-

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental and analytical processes described.

References

- 1. researchgate.net [researchgate.net]

- 2. Research Portal [iro.uiowa.edu]

- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 5. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridine-3-carboxamide–telluric acid (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cambridge structural database: Topics by Science.gov [science.gov]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 10. Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cambridge Structural Database | re3data.org [re3data.org]

- 12. Synthesis and Preliminary Evaluations of [18F]fluorinated Pyridine-2- carboxamide Derivatives for Targeting PD-L1 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An ESIPT-active orange-emissive 2-(2′-hydroxyphenyl)imidazo[1,2- a ]pyridine-derived chemodosimeter for turn-on detection of fluoride ions via desilyl ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05823B [pubs.rsc.org]

An In-depth Technical Guide on the Solubility and Stability of 3-Fluoroisonicotinamide

Disclaimer: Publicly available experimental data on the solubility and stability of 3-Fluoroisonicotinamide is limited. This guide leverages data for the parent compound, isonicotinamide, as a predictive baseline. The substitution of a hydrogen atom with a fluorine atom can influence physicochemical properties such as solubility and stability.[1][2] Therefore, the information presented herein should be considered a starting point, and experimental verification for this compound is strongly recommended.

Introduction

This compound is a fluorinated derivative of isonicotinamide, a compound of interest in pharmaceutical and materials science research.[3] The introduction of a fluorine atom to the pyridine ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, which in turn affects its solubility and degradation profile.[1][2] Understanding these characteristics is crucial for researchers, scientists, and drug development professionals to effectively design formulations, develop analytical methods, and predict the in vivo behavior of this compound.

This technical guide provides a comprehensive overview of the solubility and stability of this compound, drawing upon data from its parent compound, isonicotinamide, and established methodologies for physicochemical characterization. It includes detailed experimental protocols and visual workflows to aid in the practical application of these principles.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility.[4][5] Solubility can be assessed under both kinetic and thermodynamic conditions. Kinetic solubility measures the concentration at which a compound, typically dissolved in an organic solvent like DMSO and then diluted in an aqueous buffer, begins to precipitate.[6][7][8][9] Thermodynamic solubility, on the other hand, represents the true equilibrium concentration of a compound in a saturated solution.[4][5][6][10]

The following table summarizes the experimentally determined solubility of isonicotinamide in a range of organic solvents at different temperatures. This data provides an estimate of the solvent systems in which this compound might also be soluble. The presence of the fluorine atom may alter these values.

| Solvent | Temperature (K) | Mole Fraction Solubility (x10³) |

| N,N-Dimethylacetamide | 323.15 | 345.8 |

| N,N-Dimethylformamide | 323.15 | 340.1 |

| Methanol | 323.15 | 225.6 |

| Ethanol | 323.15 | 150.2 |

| n-Propanol | 323.15 | 100.5 |

| Isopropanol | 323.15 | 75.3 |

| n-Butanol | 323.15 | 60.1 |

| Tetrahydrofuran | 323.15 | 25.8 |

| Ethyl Acetate | 323.15 | 10.2 |

| Acetonitrile | 323.15 | 8.5 |

| Acetone | 323.15 | 5.1 |

| Data sourced from a study on the solubility of isonicotinamide.[11] |

This protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[12][13][14]

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (solid powder)

-

High-purity solvent of choice (e.g., water, phosphate buffer pH 7.4, ethanol)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is necessary to ensure equilibrium has been reached.

-

Solvent Addition: Accurately add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, let the vial stand to allow the excess solid to sediment. For finer suspensions, centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC method.[15]

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in µg/mL or µM.

Caption: Workflow for thermodynamic solubility determination.

Stability Profile

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[16] Forced degradation (stress testing) studies are conducted to identify likely degradation products and establish the degradation pathways of the molecule.[16][17] This information is crucial for the development of stability-indicating analytical methods.[18][19]

Based on the structure of this compound, which contains an amide group and a pyridine ring, the following degradation pathways are plausible:

-

Hydrolysis: The amide bond is susceptible to hydrolysis under acidic or basic conditions, which would yield 3-fluoroisonicotinic acid and ammonia.[20]

-

Oxidation: The pyridine ring and the amide group could be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.

-

Photodegradation: Exposure to UV or visible light may induce degradation, particularly given the aromatic nature of the pyridine ring.

This protocol outlines a general approach for conducting a forced degradation study on this compound.

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water and acetonitrile (or other suitable organic solvent)

-

HPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS)

-

pH meter

-

Thermostatic oven

-

Photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Take samples at intermediate time points, neutralize with 0.1 M NaOH, and dilute for analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a specified period.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C) for a set duration. Also, heat a solution of the compound.

-

Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.

-

-

Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector is invaluable for the identification of degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products. The goal is to achieve a target degradation of 5-20%.

References

- 1. mdpi.com [mdpi.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isonicotinamide - Wikipedia [en.wikipedia.org]

- 4. evotec.com [evotec.com]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. helixchrom.com [helixchrom.com]

- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 17. biopharminternational.com [biopharminternational.com]

- 18. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PMC [pmc.ncbi.nlm.nih.gov]

3-Fluoroisonicotinamide: A Technical Guide to Safety, Toxicity, and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for 3-Fluoroisonicotinamide. It is intended for use by qualified individuals trained in handling chemical substances. All safety protocols should be established and followed in accordance with institutional and regulatory guidelines. The toxicological data for this compound is limited; therefore, this compound should be handled with care, assuming it may have hazardous properties based on structurally related compounds.

Introduction

This compound is a fluorinated derivative of isonicotinamide, a compound related to the vitamin B3 family. Fluorinated organic molecules are of significant interest in medicinal chemistry and drug development due to the unique properties imparted by the fluorine atom, which can influence metabolic stability, binding affinity, and bioavailability. As with any novel or specialized chemical, a thorough understanding of its safety profile, potential toxicity, and proper handling procedures is paramount for ensuring the safety of laboratory personnel and the integrity of research.

This technical guide synthesizes the available information on the safety, toxicity, and handling of this compound and provides general protocols for its safe use in a research and development setting.

Hazard Identification and Classification

Table 1: Potential GHS Hazard Classification for this compound (Based on Analogs)

| Hazard Class | Hazard Category | Potential Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Note: These classifications are extrapolated and should be treated as potential hazards until specific data for this compound becomes available.

Toxicological Summary

A comprehensive toxicological profile for this compound has not been established. The following sections outline the key toxicological endpoints and the general methodologies used to assess them. In the absence of specific data, researchers should assume the compound may exhibit toxicity.

Table 2: Summary of Toxicological Data (Data Gaps for this compound)

| Toxicological Endpoint | Data for this compound | General Information from Related Compounds |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | Nicotinamide has a low acute toxicity with an oral LD50 in rodents of 3-7 g/kg.[1] Fluorinated compounds can have varying toxicities.[2][3] |

| Skin Corrosion/Irritation | No data available | Structurally similar compounds are classified as skin irritants.[4][5] |

| Serious Eye Damage/Irritation | No data available | Nicotinamide is an eye irritant.[1] Other related compounds are classified as causing serious eye irritation.[4][5] |

| Respiratory or Skin Sensitization | No data available | Nicotinamide is not considered a skin sensitizer in humans.[1] |

| Germ Cell Mutagenicity | No data available | Nicotinamide is considered not mutagenic in bacterial and in vivo micronucleus tests.[1] |

| Carcinogenicity | No data available | No specific data available. |

| Reproductive Toxicity | No data available | For nicotinic acid, a related compound, the NOAEL for reproductive and developmental toxicity in rats was 200 mg/kg bw/day.[1] |

| Specific Target Organ Toxicity (Single Exposure) | No data available | May cause respiratory irritation based on analogs.[4][5] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | No specific data available. |

| Aspiration Hazard | Not applicable (solid) | Not applicable for a solid substance. |

Experimental Protocols for Toxicity Assessment

While specific experimental data for this compound is lacking, the following sections describe the standard methodologies for key toxicological studies that would be employed to characterize its safety profile.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Test Guideline 425)

This method is used to determine the LD50 of a substance with a reduced number of animals.

Methodology:

-

Animal Model: Typically, female rats are used.

-

Housing and Fasting: Animals are housed individually and fasted (food, but not water) overnight before dosing.

-

Dose Administration: A single animal is dosed at a starting level just below the estimated LD50. The substance is administered orally via gavage.

-

Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.

-

Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

-

Endpoint: The LD50 is calculated from the results of at least 5 animals using the maximum likelihood method.

Bacterial Reverse Mutation Test (Ames Test) (OECD Test Guideline 471)

This in vitro assay is widely used to assess the mutagenic potential of a chemical.[6][7]

Methodology:

-

Test Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used.[6][8]

-

Exposure: The tester strains are exposed to various concentrations of this compound, both with and without an exogenous metabolic activation system (S9 fraction from rat liver).[8]

-

Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.

-

Incubation: Plates are incubated for 48-72 hours.

-

Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the amino acid) compared to the negative control.[9]

Handling and Safety Protocols

Given the unknown toxicological profile of this compound, stringent safety measures should be implemented.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. The following are general recommendations:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat is required. For procedures with a higher risk of exposure, chemical-resistant overalls may be necessary.

-

Respiratory Protection: If handling the powder outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with a particulate filter is recommended.

Engineering Controls

-

Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the work area.

Safe Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[4]

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.[4]

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Spill and Waste Disposal

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE and prevent the spread of dust. Carefully sweep up the solid material, place it in a sealed container, and dispose of it as hazardous waste.

-

Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

First Aid Measures

In case of exposure, seek immediate medical attention and provide the safety data sheet to the medical personnel.

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[10] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Visualizations

The following diagrams illustrate key workflows and logical relationships for the safe handling and assessment of this compound.

Caption: Workflow for Safe Handling of this compound.

Caption: Hazard Assessment Logic in the Absence of Complete Data.

Conclusion